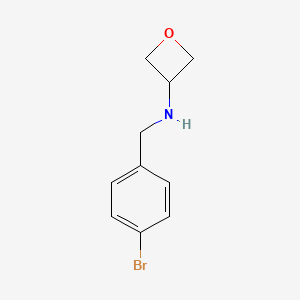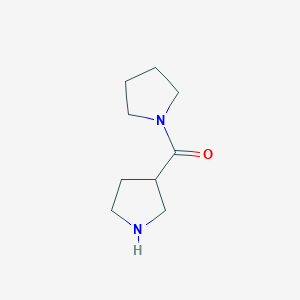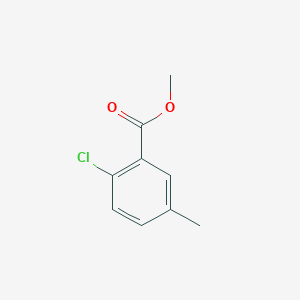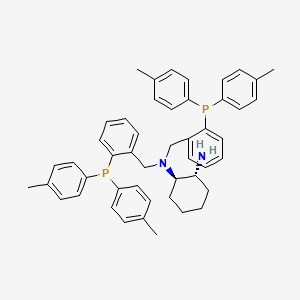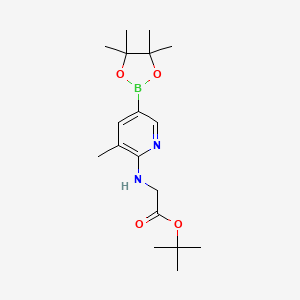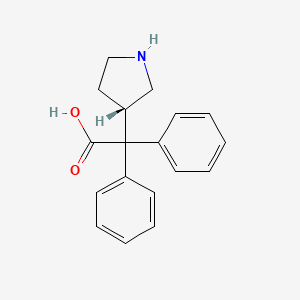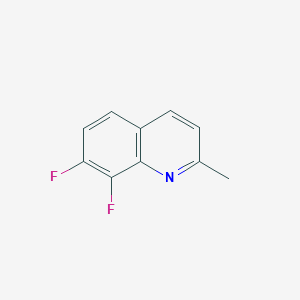
7,8-Difluoro-2-methylquinoline
概要
説明
Synthesis Analysis
- Direct Fluorination : Direct fluorination of suitable precursors leads to the incorporation of fluorine atoms .
Molecular Structure Analysis
The molecular formula of 7,8-Difluoro-2-methylquinoline is C₁₀H₇F₂N , with an average mass of approximately 179.166 Da. The monoisotopic mass is 179.054657 Da . The compound’s structure consists of a quinoline ring with fluorine substitutions at positions 7 and 8, along with a methyl group attached to one of the carbon atoms .
Chemical Reactions Analysis
One example of a chemical reaction involving This compound is the treatment of perchloroquinoline with cesium fluoride in DMSO, resulting in a mixture of various fluorinated quinolines . Further studies have explored nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis based on organometallic compounds .
Physical And Chemical Properties Analysis
科学的研究の応用
Synthesis and Fluorescent Properties
7,8-Difluoro-2-methylquinoline serves as a key intermediate in the synthesis of fluorine-substituted 8-hydroxyquinolines. The introduction of fluorine atoms into the benzene ring influences the photophysical properties of these compounds and their Zn(II) complexes, making them valuable for studies in fluorescence and potentially for applications requiring fluorescent materials (Nosova et al., 2013).
Radiolabeling and Imaging
C-H Radiofluorination
this compound derivatives have been utilized in C-H radiofluorination, a process that involves the introduction of radioactive fluorine-18. This method, particularly when automated, is crucial in the preparation of radiolabeled compounds for positron emission tomography (PET) imaging, a powerful diagnostic tool in medicine (Lee et al., 2019).
Antimicrobial Applications
Antimicrobial Activity
Compounds related to this compound, such as 4-methylquinoline analogues, have shown potential as natural preservatives against foodborne bacteria. This suggests the possibility of using these compounds or their derivatives in developing new antimicrobial agents or preservatives for food safety (Kim et al., 2014).
Chemical Synthesis and Modification
C-H Fluorination
The compound and its derivatives have been subjects of chemical research, particularly in reactions like palladium-catalyzed C-H fluorination. This type of reaction is valuable for introducing fluorine atoms into organic molecules, which can significantly alter the physical, chemical, and biological properties of these compounds (McMurtrey et al., 2012).
Spectroscopic and Computational Studies
Fluorescence and Molecular Structure Studies
this compound derivatives have been studied for their fluorescent properties, molecular structure, and interaction with other molecules. These studies are crucial for understanding the properties of these compounds and for potential applications in materials science, such as in the development of new fluorescent materials or sensors (Chen et al., 2011).
Safety and Hazards
作用機序
Target of Action
Quinolines, the family to which this compound belongs, are known to interact with various enzymes and exhibit antibacterial, antineoplastic, and antiviral activities .
Mode of Action
Quinolines often interact with their targets through a variety of mechanisms, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Biochemical Pathways
Quinolines are known to influence a wide range of biochemical pathways due to their interactions with various enzymes .
Result of Action
Quinolines are known to exhibit a remarkable biological activity, including antibacterial, antineoplastic, and antiviral activities .
生化学分析
Biochemical Properties
7,8-Difluoro-2-methylquinoline plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, fluorinated quinolines, including this compound, are known to inhibit certain enzymes, which can lead to antibacterial, antineoplastic, and antiviral activities . The nature of these interactions often involves the binding of the compound to the active sites of enzymes, thereby inhibiting their catalytic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, fluorinated quinolines have been shown to penetrate cell membranes effectively and inhibit bacterial DNA-gyrase, leading to high antibacterial activity . Additionally, this compound may affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cellular metabolism and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, the incorporation of fluorine atoms into the quinoline ring enhances the compound’s ability to inhibit bacterial DNA-gyrase, thereby preventing bacterial replication . Additionally, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that fluorinated quinolines, including this compound, exhibit high stability under various conditions . Prolonged exposure to the compound may lead to gradual degradation, which can affect its efficacy and potency in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antibacterial or antineoplastic activity. At higher doses, toxic or adverse effects may be observed. For instance, high doses of fluorinated quinolines have been associated with hepatotoxicity and nephrotoxicity in animal studies . Therefore, it is essential to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the metabolism of quinoline derivatives often involves hydroxylation and subsequent conjugation reactions . These metabolic transformations can affect the bioavailability and activity of this compound in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is known to interact with specific transporters and binding proteins, which facilitate its uptake and distribution . Additionally, the localization and accumulation of this compound in specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, the localization of this compound in the nucleus may enhance its ability to interact with DNA and transcription factors, thereby influencing gene expression and cellular function.
特性
IUPAC Name |
7,8-difluoro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N/c1-6-2-3-7-4-5-8(11)9(12)10(7)13-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJNGCGMUPTZON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(Dimethylamino)phenyl]-3H-1,2,4-triazole-3,5(4H)-dione](/img/structure/B1456629.png)


